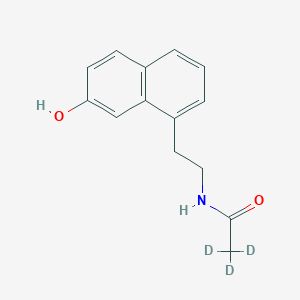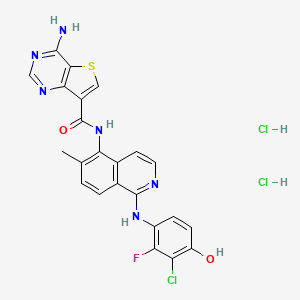
RAF mutant-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RAF mutant-IN-1 is a compound that targets the RAF kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Mutations in RAF, particularly in the BRAF gene, are implicated in various cancers, making this compound a significant focus in cancer research and therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RAF mutant-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
RAF mutant-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
科学的研究の応用
RAF mutant-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the RAF kinase and its role in the RAS-RAF-MEK-ERK signaling pathway.
Biology: this compound is employed in cellular and molecular biology studies to investigate the effects of RAF inhibition on cell growth and proliferation.
Medicine: The compound is being explored as a potential therapeutic agent for cancers with RAF mutations, such as melanoma, colorectal cancer, and thyroid cancer.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting the RAF kinase
作用機序
RAF mutant-IN-1 exerts its effects by inhibiting the RAF kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway. This inhibition prevents the phosphorylation and activation of downstream targets such as MEK and ERK, leading to the suppression of cell growth and proliferation. The compound specifically targets mutant forms of RAF, making it effective against cancers with RAF mutations .
類似化合物との比較
Similar Compounds
Similar compounds to RAF mutant-IN-1 include:
BRAF inhibitors: Vemurafenib, Dabrafenib, and Encorafenib.
MEK inhibitors: Trametinib and Cobimetinib.
Other RAF inhibitors: PLX8394 and LY3009120
Uniqueness
This compound is unique in its ability to selectively inhibit mutant forms of RAF, making it particularly effective against cancers with specific RAF mutations. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
特性
分子式 |
C23H18Cl3FN6O2S |
|---|---|
分子量 |
567.8 g/mol |
IUPAC名 |
4-amino-N-[1-(3-chloro-2-fluoro-4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H16ClFN6O2S.2ClH/c1-10-2-3-12-11(6-7-27-22(12)30-14-4-5-15(32)16(24)17(14)25)18(10)31-23(33)13-8-34-20-19(13)28-9-29-21(20)26;;/h2-9,32H,1H3,(H,27,30)(H,31,33)(H2,26,28,29);2*1H |
InChIキー |
LUOSZUYSWJVQGN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=C(C=C3)O)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


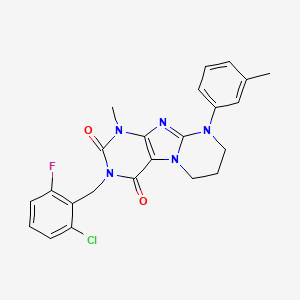


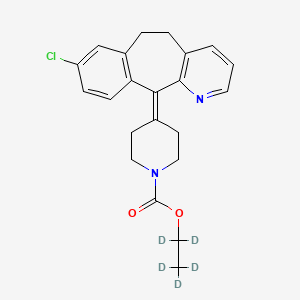
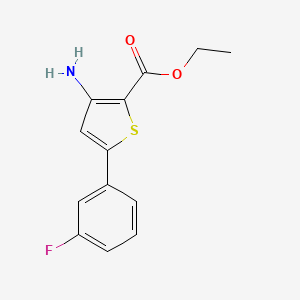
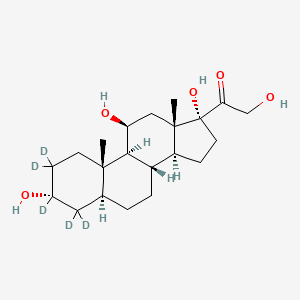
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
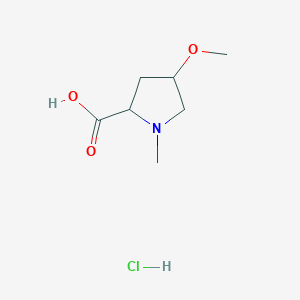

![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)
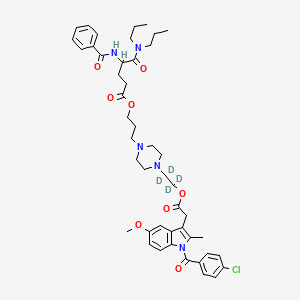
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
